Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

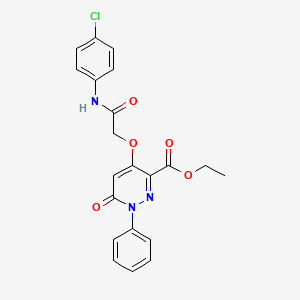

Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core substituted with a phenyl group at position 1, a 4-chlorophenylamino-oxoethoxy moiety at position 4, and an ethyl carboxylate ester at position 2.

Properties

IUPAC Name |

ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O5/c1-2-29-21(28)20-17(12-19(27)25(24-20)16-6-4-3-5-7-16)30-13-18(26)23-15-10-8-14(22)9-11-15/h3-12H,2,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPPVVPXPRLYOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyridazine ring and subsequent functionalization to introduce the 4-chlorophenyl amino group. The synthetic route may also involve the use of various reagents and catalysts to optimize yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds exhibiting similar structural features have demonstrated significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

In particular, one study found that a compound structurally similar to this compound induced apoptosis in HeLa cells by modulating apoptotic proteins such as Bax and Bcl-2, suggesting a mechanism for its antitumor activity .

The mechanism of action for compounds in this class often involves the induction of apoptosis through mitochondrial pathways. Increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins have been observed following treatment with these compounds. For example, treatment with a related compound resulted in a significant increase in caspase-3 activation, further supporting its role in promoting apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl and pyridazine rings can significantly affect potency and selectivity against cancer cells.

Table 2: SAR Insights

| Substituent | Effect on Activity |

|---|---|

| 4-Chlorophenyl | Increased potency |

| Alkoxy groups | Enhanced solubility |

| Carbon chain length | Affects lipophilicity |

Studies indicate that introducing electron-withdrawing groups such as chlorine enhances antitumor activity by stabilizing the compound's structure and improving its interaction with biological targets .

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in vivo. For example, one study reported that a derivative was tested on xenograft models and showed a significant reduction in tumor size compared to controls. The results indicate that these compounds could serve as promising leads for developing new cancer therapies.

Comparison with Similar Compounds

Structural and Functional Insights

- Chlorophenyl vs. Trifluoromethyl Substitutions : The trifluoromethyl-substituted analog (C₁₅H₁₀F₆N₂O₃) exhibits lower molecular weight (380.24 vs. ~440.86) and higher lipophilicity (XLogP3 = 3.4), likely due to the electron-withdrawing CF₃ groups enhancing membrane permeability .

- Sulfanyl vs.

- Halogen and Alkyl Modifications : Fluorine and methyl substitutions (e.g., 3-fluoro-4-methylphenyl in ) may improve binding specificity through steric and electronic effects, while the 4-fluorophenyl group in could influence π-π stacking interactions.

Computational Property Trends

- Polar Surface Area : The trifluoromethyl analog has a lower topological polar surface area (59 Ų vs. ~80 Ų estimated for the target compound), suggesting reduced hydrogen-bonding capacity and possibly better bioavailability .

- Lipophilicity : The target compound’s predicted XLogP3 (~3.5) aligns with its chlorophenyl group, which balances hydrophobicity and polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.